molecular formula C10H18O3 B2703628 2-(5,5-Dimethyloxan-2-yl)propanoic acid CAS No. 2248359-53-5

2-(5,5-Dimethyloxan-2-yl)propanoic acid

Cat. No.: B2703628
CAS No.: 2248359-53-5
M. Wt: 186.251
InChI Key: KFJFXPUUSWOXLF-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxan-2-yl)propanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of oxane, featuring a propanoic acid group attached to the 2-position of a 5,5-dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxan-2-yl)propanoic acid typically involves the reaction of 5,5-dimethyloxane with a suitable propanoic acid derivative under controlled conditions. One common method is the esterification of 5,5-dimethyloxane with propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The oxane ring structure may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5,5-Dimethyltetrahydrofuran-2-yl)propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-(5,5-Dimethylpyran-2-yl)propanoic acid: Features a pyran ring instead of an oxane ring.

Uniqueness

2-(5,5-Dimethyloxan-2-yl)propanoic acid is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJFXPUUSWOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CO1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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